molecular formula C24H20ClN3O5S B11403053 5-chloro-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11403053
M. Wt: 498.0 g/mol
InChI Key: OPAZNQUUPVQCJX-UHFFFAOYSA-N
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Description

5-CHLORO-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 5-CHLORO-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzofuran and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the chloro, methylbenzoyl, and propane-1-sulfonyl groups. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-CHLORO-N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its target molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzofuran and pyrimidine moieties may interact with enzymes or receptors, modulating their activity. The chloro and sulfonyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar compounds include other benzofuran and pyrimidine derivatives with different substituents. For example:

Properties

Molecular Formula

C24H20ClN3O5S

Molecular Weight

498.0 g/mol

IUPAC Name

5-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H20ClN3O5S/c1-3-12-34(31,32)24-26-13-17(25)20(28-24)23(30)27-19-16-6-4-5-7-18(16)33-22(19)21(29)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,27,30)

InChI Key

OPAZNQUUPVQCJX-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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